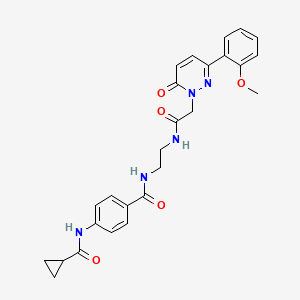![molecular formula C18H21N5O4 B3013839 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide CAS No. 899945-18-7](/img/structure/B3013839.png)
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C18H21N5O4 and its molecular weight is 371.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Synthesis of Heterocyclic Compounds : A study by (Deohate & Palaspagar, 2020) describes the synthesis of pyrimidine linked pyrazole heterocyclics, including the evaluation of their insecticidal and antibacterial potential. This demonstrates the compound's relevance in creating new structures with potential biological activities.
- Antitumor Activity : (Maftei et al., 2016) discuss the structural characterization and potential medical application of novel oxadiazole and trifluoromethylpyridine derivatives, including modifications to enhance lipophilicity for improved transport through cell wall barriers, with in vitro anti-cancer activity assessment.
- In Vitro Cell Growth Inhibition : Taylor and Patel (1992) in their study, found that certain pyrazolo[3,4-d]pyrimidine analogues exhibited in vitro cell growth inhibitory activity (Taylor & Patel, 1992).
Chemical Synthesis and Characterization
- Iodine Catalyzed Oxidative Synthesis : Mohammed, Vishwakarma, and Bharate (2015) showcased the iodine-catalyzed oxidative synthesis of quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones, highlighting the compound's utility in chemical synthesis (Mohammed, Vishwakarma, & Bharate, 2015).
- Adenosine Receptor Affinity : Harden, Quinn, and Scammells (1991) explored the synthesis of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, examining their affinity for A1 adenosine receptors (Harden, Quinn, & Scammells, 1991).
Medicinal Chemistry Applications
- Anticancer Agents : Synthesis and evaluation of certain pyrazolo[3,4-d]pyrimidin-4-one derivatives, as presented by Abdellatif et al. (2014), demonstrated significant anticancer activity, particularly against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).
- Anti-inflammatory and Analgesic Activities : El-Sawy et al. (2014) synthesized novel derivatives incorporating the pyrimidine ring, showing significant anti-inflammatory, analgesic, and anticonvulsant activities (El-Sawy et al., 2014).
Pharmaceutical Research
- Kinesin Spindle Protein Inhibitor : Theoclitou et al. (2011) identified a compound from a series of novel kinesin spindle protein (KSP) inhibitors as exhibiting both excellent biochemical potency and suitable pharmaceutical properties for clinical development in the treatment of cancer (Theoclitou et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-18(2,3)23-15-12(9-20-23)17(25)22(10-19-15)21-16(24)11-6-7-13(26-4)14(8-11)27-5/h6-10H,1-5H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHOSFFFVFBHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3013756.png)

![2-methyl-5-phenethyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3013760.png)
![N-(1-cyanocyclopentyl)-2-[2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B3013761.png)


![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde](/img/structure/B3013765.png)
![1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B3013766.png)




![2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether](/img/structure/B3013776.png)
![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3013777.png)
